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Compound of Interest

Compound Name: Cy5.5 acetate

Cat. No.: B15555535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Chemistry of Cy5.5
Protein Conjugation
The successful covalent labeling of proteins with fluorescent dyes is fundamental to a vast

array of applications in biological research and drug development, including fluorescence

microscopy, flow cytometry, immunoassays, and in vivo imaging. Cyanine dyes, such as Cy5.5,

are particularly valuable due to their high molar extinction coefficients, photostability, and

fluorescence in the near-infrared (NIR) spectrum, which allows for deep tissue penetration with

minimal autofluorescence.

A crucial aspect of protein conjugation is the chemistry used to form a stable, covalent bond

between the dye and the protein. This protocol focuses on the use of Cy5.5 N-

hydroxysuccinimide (NHS) ester, the most common and efficient chemistry for labeling

proteins.

A Note on Terminology: Cy5.5 NHS Ester vs. "Cy5.5 Acetate"

It is important to clarify a potential point of confusion regarding the reactive group. While the

user query specified "Cy5.5 acetate," acetate is not a reactive group used for direct protein

conjugation. Acetate is a poor leaving group, making it unsuitable for forming stable covalent

bonds with the functional groups on proteins, such as primary amines (e.g., on lysine residues).
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The industry standard for amine-reactive labeling utilizes an N-hydroxysuccinimide (NHS)

ester. The NHS ester group readily reacts with primary amines on the protein surface under

mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond. This is the most prevalent

and reliable method for labeling proteins with Cy5.5 and will be the focus of this detailed guide.

[1][2][3]

Principle of Amine-Reactive Labeling
The conjugation reaction involves the nucleophilic attack of a primary amine from the protein

(found on lysine residues and the N-terminus) on the carbonyl carbon of the Cy5.5 NHS ester.

This results in the formation of a stable amide bond and the release of the N-

hydroxysuccinimide leaving group.[3]

Reaction Diagram: Cy5.5 NHS Ester reacting with a protein's primary amine.

Caption: Chemical reaction for labeling proteins with Cy5.5 NHS ester.

Experimental Protocols
This section provides a detailed, step-by-step guide for conjugating Cy5.5 NHS ester to a

protein of interest.

Materials and Reagents
Protein of Interest: To be labeled.

Cy5.5 NHS Ester: Aliquoted and stored desiccated at -20°C.

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5. Amine-free buffers such as

PBS (Phosphate-Buffered Saline) adjusted to the correct pH are also suitable. Crucially,

avoid buffers containing primary amines like Tris or glycine, as they will compete with the

protein for reaction with the NHS ester.[1][4]

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the Cy5.5

NHS ester.

Purification Column: Gel filtration column (e.g., Sephadex G-25) or a commercially available

spin column suitable for the protein's size.
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Storage Buffer: PBS, pH 7.2-7.4, or another buffer suitable for the long-term stability of the

specific protein.

Spectrophotometer: For determining the degree of labeling.

Protocol: Step-by-Step Protein Conjugation
This protocol is designed for labeling approximately 1 mg of protein. Adjustments may be

necessary based on the protein concentration and desired degree of labeling.

Workflow Diagram: From Preparation to Purified Conjugate.
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Start

1. Prepare Protein Solution
- Exchange into amine-free buffer (pH 8.3-8.5)

- Adjust concentration to 2-10 mg/mL

2. Prepare Dye Solution
- Dissolve Cy5.5 NHS ester in DMSO/DMF

- Prepare immediately before use

3. Conjugation Reaction
- Add dye solution to protein solution

- Incubate for 1 hour at RT, protected from light

4. Purify Conjugate
- Use spin column or gel filtration

- Separate labeled protein from free dye

5. Characterize Conjugate
- Measure A280 and A675

- Calculate Degree of Labeling (DOL)

6. Store Conjugate
- Aliquot and store at -20°C or -80°C

- Protect from light

End

Click to download full resolution via product page

Caption: Experimental workflow for protein conjugation with Cy5.5 NHS ester.
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Step 1: Protein Preparation

Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium

bicarbonate, pH 8.3-8.5). If the protein is in a buffer containing Tris or glycine, it must be

dialyzed or passed through a desalting column into the appropriate reaction buffer.[4][5]

Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL.[1] Labeling

efficiency is significantly lower at protein concentrations below 2 mg/mL.[3] For a typical

reaction, use 100 µL of a 10 mg/mL protein solution (1 mg of protein).[4]

Step 2: Dye Preparation

Bring the vial of Cy5.5 NHS ester to room temperature before opening to prevent moisture

condensation.

Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.[1] For example, dissolve 1 mg of the dye in 100 µL of solvent.

Vortex thoroughly to ensure the dye is completely dissolved. The NHS ester is unstable in

aqueous solutions and should be used promptly after reconstitution.[1]

Step 3: Conjugation Reaction

Calculate Dye Amount: The optimal molar ratio of dye to protein for antibodies is typically

between 5:1 and 10:1.[6] For other proteins, this may need to be optimized. Over-labeling

can lead to protein precipitation and fluorescence quenching.[1]

Mixing: Slowly add the calculated volume of the 10 mg/mL Cy5.5 solution to the protein

solution while gently vortexing. For a 1 mg IgG (150 kDa) sample at 10 mg/mL, a 10:1 molar

ratio would require approximately 8.8 µL of the dye solution.[7]

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous

gentle mixing (e.g., on a rotary shaker).[4] Crucially, protect the reaction vial from light by

wrapping it in aluminum foil.[1]

Step 4: Purification of the Conjugate
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It is essential to remove the unreacted or hydrolyzed dye from the labeled protein to prevent

high background in downstream applications.

Spin Column (for rapid purification):

Prepare the spin column according to the manufacturer's instructions. This typically

involves removing the storage buffer by centrifugation.

Equilibrate the column with your desired storage buffer (e.g., PBS).

Load the reaction mixture onto the center of the resin.

Centrifuge to elute the labeled protein. The smaller, unconjugated dye molecules will be

retained by the column resin.

Gel Filtration Chromatography (e.g., Sephadex G-25):

Equilibrate the column with storage buffer.

Load the reaction mixture onto the column.

Elute with the storage buffer and collect the fractions. The labeled protein will elute in the

initial, colored fractions, while the free dye will elute later.[1]

Step 5: Characterization of the Conjugate

Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules

conjugated to each protein molecule.

Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at

~675 nm (the absorbance maximum for Cy5.5).

Calculate the protein concentration and the DOL using the following equations:

Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein

Degree of Labeling (DOL) = A₆₇₅ / (ε_dye × Protein Concentration (M))
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Where:

A₂₈₀ and A₆₇₅ are the absorbances at 280 nm and 675 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

ε_dye is the molar extinction coefficient of Cy5.5 at 675 nm (~250,000 M⁻¹cm⁻¹).

CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically

~0.05).

Step 6: Storage of the Conjugate

Store the purified Cy5.5-protein conjugate protected from light.[1]

For long-term storage, add a cryoprotectant like glycerol to a final concentration of 20-50%

and store in aliquots at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[1]

Data Presentation: Key Experimental Parameters
The following tables summarize the critical quantitative data for a successful conjugation

experiment.

Table 1: Recommended Reaction Conditions
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Parameter Recommended Value Notes

Protein Concentration 2 - 10 mg/mL
Lower concentrations reduce

labeling efficiency.[1]

Reaction Buffer pH 8.0 - 9.0

Optimal for amine reactivity;

pH > 9.5 increases NHS ester

hydrolysis.[4]

Dye:Protein Molar Ratio 5:1 to 15:1

Highly protein-dependent;

requires optimization. Start

with 10:1 for IgG.[6]

Incubation Time 1 hour
Can be adjusted to control the

degree of labeling.[1]

Incubation Temperature Room Temperature (20-25°C)
Standard condition for this

reaction.[1]

Table 2: Troubleshooting Common Issues
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Problem Potential Cause Suggested Solution

Low Labeling Efficiency
Presence of amine-containing

buffers (Tris, glycine).

Dialyze or desalt the protein

into an appropriate amine-free

buffer before labeling.[1]

Low protein concentration (< 2

mg/mL).

Concentrate the protein

solution using a spin

concentrator.[1]

Incorrect pH of the reaction

buffer.

Verify the pH is between 8.0

and 9.0.

Protein Precipitation Over-labeling of the protein.

Decrease the dye:protein

molar ratio or reduce the

reaction time.[1]

Protein instability in the

reaction buffer.

Ensure the chosen buffer is

suitable for the protein's

stability.

High Background Signal
Incomplete removal of free

dye.

Repeat the purification step

(e.g., use a second spin

column or run a longer gel

filtration column).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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